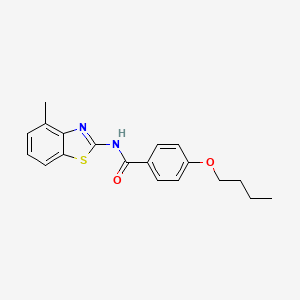![molecular formula C7H4BrNO3S B2961113 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 62473-92-1](/img/structure/B2961113.png)
6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
概要
説明
6-Bromobenzo[d]isothiazol-3-amine is an organic compound with the molecular formula C7H5BrN2S and a molecular weight of 229.1 . It is a derivative of isothiazole, a five-membered heterocyclic compound with an S-N bond .
Molecular Structure Analysis
The molecular structure of 6-bromobenzo[d]isothiazol-3-amine consists of a benzene ring fused with an isothiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Physical And Chemical Properties Analysis
The predicted boiling point of 6-bromobenzo[d]isothiazol-3-amine is 279.3±22.0 °C, and its predicted density is 1.836±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .科学的研究の応用
Synthesis and Chemical Properties
Synthesis via Diels-Alder Reactions : 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and related compounds can be synthesized through intramolecular Diels-Alder reactions. This method has been employed for the synthesis of cyclic sulfonamides, including a histamine H3 receptor antagonist (Greig, Tozer, & Wright, 2001).
Transformation into Derivatives : This compound can be transformed into various derivatives, such as lmidazo[1,2‐b][1,2]‐benzisothiazole and benzo[g][1,2,5]thiadiazocine. These transformations involve a multitude of chemical interconversions, highlighting the compound's versatility in synthetic chemistry (Ashby, Griffiths, & Paton, 1978).
Oxidation to Thiadiazines : Oxidation of related isothiazolium salts leads to the formation of thiadiazines, which can be further oxidized to produce isothiazol-3(2H)-one 1,1-dioxides. This showcases the potential for chemical modifications and the creation of novel compounds (Kolberg, Sieler, & Schulze, 1999).
Cyclization Reactions : The compound is also involved in cyclization reactions to create spiro compounds, demonstrating its utility in creating complex molecular architectures (Wrobel & Dietrich, 1994).
Applications in Biochemistry and Molecular Biology
- Biological Sensor Development : this compound derivatives have been used in the development of "turn-on" fluorescent sensors. These sensors are highly selective and can be employed for the detection of toxic metal ions in biological systems, demonstrating potential applications in environmental monitoring and health sciences (Rasheed et al., 2019).
Novel Synthetic Methods and Reactions
Microwave-Assisted Cyclization : The compound is involved in microwave-assisted cyclization reactions, illustrating the advancement of synthesis techniques and the potential for efficient production of complex molecules (Dao et al., 2018).
Tandem Reactions for Synthesis : The use of tandem reactions, involving this compound, in the synthesis of various compounds highlights its role in facilitating complex chemical transformations (Fan et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if it gets in the eyes .
特性
IUPAC Name |
6-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDPIUXFHSMKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62473-92-1 | |
| Record name | 6-bromo-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

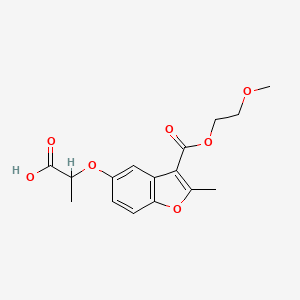

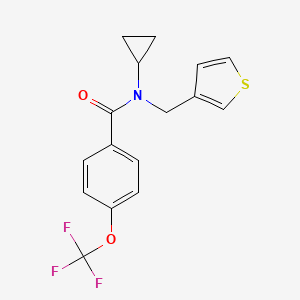
![N-(6-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2961035.png)

![Methyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2961037.png)
![4-[2-(4-Chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2961038.png)
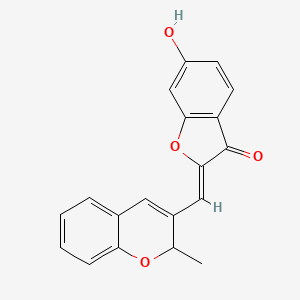

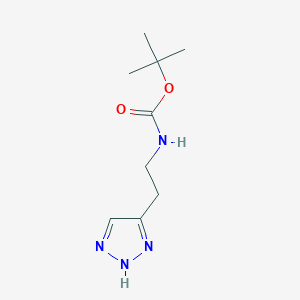
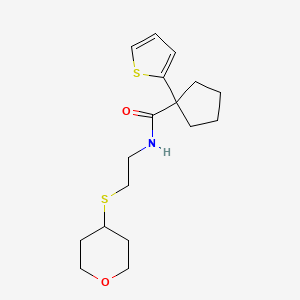
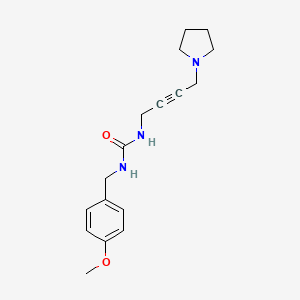
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2961047.png)
